1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (13Z)-docosenoyl respectively. It derives from an erucic acid and an octadecanoic acid.
Scientific Research Applications
Molecular Organization Studies
- NMR Studies in Multibilayers : Magic-angle spinning NMR was used to study aqueous dispersions of mixed-chain phospholipids, including 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine. This research explored the molecular organization in multibilayers formed by these phospholipids, contributing to our understanding of their liquid crystalline-to-gel phase transitions and molecular behavior in different states (Halladay et al., 1990).
Critical Micellar Concentration Analysis
- Micellar Concentration Studies : A study explored the critical micellar concentration of compounds related to 1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine. This research is crucial for understanding the behavior of these compounds at molecular levels, especially in biological studies (Kramp et al., 1984).
Synthesis and Chemical Behavior
- Regioselective, Stereoselective Synthesis : Research has been conducted on the synthesis of variants of this compound, such as 1-stearoyl-2-[13′-(S)-hydroperoxy-(9′Z, 11′E)-octadecadienoyl]-sn-glycero-3-phosphocholine. Such studies contribute to our understanding of chemical synthesis pathways and the behavior of these molecules under different conditions (Baba et al., 1990).
Intestinal Absorption Studies
- Intestinal Absorption Analysis : Research on related phospholipid analogues, like 1-dodecyl 2-[1-14C] octanamido-sn-2-deoxy-glycero-3-phosphocholine, helps understand the intestinal absorption rates and mechanisms of these compounds in biological systems (Boucrot et al., 1997).
Cell Membrane Interaction
- Interaction with Cell Membranes : Studies on ether-linked phospholipids, similar to this compound, have examined their interactions with cell membranes, offering insights into how these compounds might affect cellular functions (Potier et al., 2011).
Properties
Molecular Formula |
C48H94NO8P |
---|---|
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h20,22,46H,6-19,21,23-45H2,1-5H3/b22-20-/t46-/m1/s1 |
InChI Key |
PQUQBWAOWNGATH-USIWBXHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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